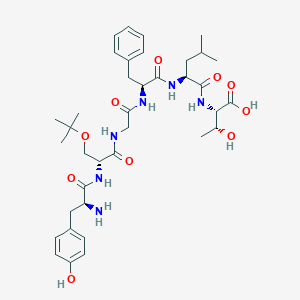
Phthalimidoaceton
Übersicht
Beschreibung
Phthalimidoacetone, with the chemical formula C11H9NO3, is a versatile compound used in organic synthesis. It is characterized by the presence of both phthalimido and acetone functional groups, making it a valuable intermediate in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Phthalimidoacetone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Vorbereitungsmethoden
Phthalimidoacetone can be synthesized through the condensation of phthalimide with acetone. One common method involves heating a mixture of phthalimide and acetone in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
In industrial settings, the production of phthalimidoacetone may involve more efficient and scalable methods. For example, the use of microwave irradiation has been reported to significantly improve the yield and reaction rate. In this method, phthalimide and acetone are heated together in the presence of a catalyst under microwave irradiation, resulting in a higher yield of phthalimidoacetone .
Analyse Chemischer Reaktionen
Phthalimidoacetone undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. Some common reactions include:
Condensation Reactions: Phthalimidoacetone can react with dimethylformamide dimethyl acetal to form enaminones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the phthalimido group is replaced by other nucleophiles.
Cyclization Reactions: Phthalimidoacetone can undergo cyclization reactions to form various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of phthalimidoacetone involves its ability to act as an electrophile in various chemical reactions. The phthalimido group enhances the electrophilicity of the carbonyl carbon in the acetone moiety, making it more reactive towards nucleophiles. This reactivity allows phthalimidoacetone to participate in a wide range of synthetic transformations, leading to the formation of diverse chemical structures .
Vergleich Mit ähnlichen Verbindungen
Phthalimidoacetone can be compared with other similar compounds such as phthalimidopropiophenone and phthalimidobutyrophenone. These compounds also contain the phthalimido group but differ in the length and structure of the carbon chain attached to the phthalimido moiety. The unique structure of phthalimidoacetone, with its acetone functional group, makes it particularly useful in the synthesis of enaminones and heterocyclic compounds .
Similar compounds include:
- Phthalimidopropiophenone
- Phthalimidobutyrophenone
- N-acetonylphthalimide
Phthalimidoacetone stands out due to its specific reactivity and the types of products it can form, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
2-(2-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRGLKPBJVVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284160 | |
| Record name | Phthalimidoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-57-7 | |
| Record name | Phthalimidoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3416-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimidoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Oxopropyl)Isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALIMIDOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZC7V7NJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of phthalimidoacetone in organic synthesis, based on the provided research?
A: Phthalimidoacetone serves as a valuable synthetic intermediate for creating various heterocyclic compounds. [, ] For instance, it reacts with DMFDMA (N,N-Dimethylformamide dimethyl acetal) to form an enaminone, which can then be further reacted to produce tetrahydropyrimidines, dihydropyridines, triacylbenzenes, and naphthofurans. []
Q2: How is phthalimidoacetone used in the synthesis of 1-[15N]amino-2-propanol hydrochloride?
A: The synthesis of 1-[15N]amino-2-propanol hydrochloride employs phthalimidoacetone as a key intermediate. [] The process involves a Gabriel condensation reaction between potassium [15N]phthalimide and chloroacetone to yield phthalimidoacetone. This intermediate is then reduced with sodium borohydride and subsequently hydrolyzed to produce the desired 1-[15N]amino-2-propanol hydrochloride. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)






